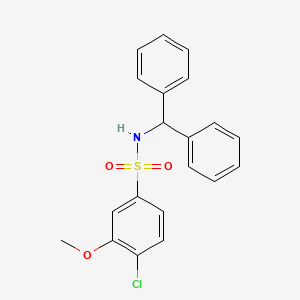N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide
CAS No.: 496014-51-8
Cat. No.: VC4464616
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.88
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 496014-51-8 |
|---|---|
| Molecular Formula | C20H18ClNO3S |
| Molecular Weight | 387.88 |
| IUPAC Name | N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3 |
| Standard InChI Key | IVKXLQLYVKZIDV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound’s backbone consists of a benzene ring substituted with a sulfonamide group (-SO₂NH-), a chlorine atom at position 4, and a methoxy group (-OCH₃) at position 3. The benzhydryl moiety [(C₆H₅)₂CH-] attached to the sulfonamide nitrogen distinguishes it from simpler N-alkyl or N-aryl sulfonamides (e.g., N-benzyl or N-ethyl variants). This bulky substituent likely enhances lipophilicity, influencing solubility and membrane permeability.
Molecular Formula and Weight
-
Empirical Formula: C₂₀H₁₇ClN₂O₃S
-
Molecular Weight: 412.88 g/mol
Derived by substituting the ethyl and benzyl groups in N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide (C₁₆H₁₈ClNO₃S, 339.8 g/mol) with a benzhydryl group (C₁₃H₁₁).
Key Structural Features
-
Sulfonamide Group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11).
-
Chlorine Atom: Enhances electrophilicity and influences halogen-bonding interactions .
-
Methoxy Group: Modulates electronic effects through resonance donation.
-
Benzhydryl Group: Introduces steric bulk and π-π stacking potential.
Synthetic Pathways and Optimization
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide, the proposed route involves:
-
Sulfonyl Chloride Preparation:
Chlorosulfonation of 4-chloro-3-methoxybenzoic acid or its derivatives yields 4-chloro-3-methoxybenzenesulfonyl chloride. -
Amine Coupling:
Reaction with benzhydrylamine [(C₆H₅)₂CHNH₂] under controlled pH (7–9) and temperature (30–55°C) :
Challenges and Solutions
-
Steric Hindrance: The benzhydryl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) could mitigate this .
-
Byproduct Formation: Excess amine or phase-transfer catalysts (e.g., Turkish red oil) improve selectivity .
Physicochemical Properties (Inferred)
Table 1: Predicted Properties of N-Benzhydryl-4-chloro-3-methoxybenzenesulfonamide
Applications and Industrial Relevance
Pharmaceutical Development
-
Analgesics: Sulfonamides with bulky N-substituents show promise in pain management.
-
Anticonvulsants: Sodium channel blockade correlates with seizure suppression .
Material Science
Sulfonamide-based polymers incorporating benzhydryl groups could exhibit enhanced thermal stability and solubility profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume